Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
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Overview
Description
Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is a synthetic compound with the molecular formula C20H25NO2S and a molecular weight of 343.48 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group, a cyclohexylphenyl group, and a propyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.
Attachment of the Cyclohexylphenyl Group: This step involves the coupling of a cyclohexylphenyl group to the thiophene ring, which can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Esterification: The final step is the esterification of the carboxylic acid group with propanol to form the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, palladium catalysts, organic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A thiophene derivative used as a dental anesthetic.
Uniqueness
Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is unique due to its specific structural features, such as the combination of an amino group, a cyclohexylphenyl group, and a propyl ester group. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-2-12-23-20(22)18-17(13-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-11,13-14H,2-7,12,21H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMMSYVFCJXKBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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